molecular formula C9H10N2O3S B082927 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 13338-03-9

2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B082927
CAS RN: 13338-03-9
M. Wt: 226.25 g/mol
InChI Key: CXOOXTPNZCHRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as DMTD, is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. DMTD has a unique structure that makes it an interesting molecule to study, and its synthesis and mechanism of action have been extensively researched.

Scientific Research Applications

DMTD has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTD has been studied for its potential as an antiviral and anticancer agent. In materials science, DMTD has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials. In environmental science, DMTD has been studied for its potential use as a pesticide and herbicide.

Mechanism Of Action

The mechanism of action of DMTD is not fully understood. However, it is believed that DMTD exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. DMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

DMTD has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DMTD inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTD has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DMTD has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using DMTD in lab experiments is its high yield and purity, which makes it easy to work with. DMTD is also relatively stable under normal laboratory conditions. However, one of the limitations of using DMTD in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of DMTD. One potential direction is the development of new anticancer and antiviral agents based on the structure of DMTD. Another potential direction is the synthesis of new materials using DMTD as a building block. In addition, further studies are needed to fully understand the mechanism of action of DMTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMTD is a unique and interesting molecule that has been extensively studied for its potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTD in various fields of science.

Synthesis Methods

DMTD can be synthesized by several methods, including the reaction of 2-aminothiophenol with chloroacetic acid, the reaction of 2-aminothiophenol with chloroacetyl chloride, and the reaction of 2-aminothiophenol with chloroacetonitrile. The most commonly used method for the synthesis of DMTD is the reaction of 2-aminothiophenol with chloroacetic acid, which yields DMTD in high yield and purity.

properties

IUPAC Name

2,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10-7-5-3-4-6-8(7)15(13,14)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOOXTPNZCHRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650239
Record name 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

CAS RN

13338-03-9
Record name 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.